molecular formula C14H15NO2 B1268697 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 3807-61-2

1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No. B1268697
CAS RN: 3807-61-2
M. Wt: 229.27 g/mol
InChI Key: YBCBUHIBNNSACV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The study and development of organic compounds, particularly those with complex structures such as "1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid," are crucial in various fields of chemistry and pharmacology. These compounds often exhibit unique physical and chemical properties that make them valuable for specific applications, excluding drug use and dosage considerations.

Synthesis Analysis

The synthesis of complex organic compounds typically involves multiple steps, including the formation of the pyrrole ring, functionalization with various groups (e.g., benzyl, methyl, carboxylic acid), and refinement processes to achieve high purity. Techniques like palladium-catalyzed reactions are common for introducing specific substituents to the pyrrole ring (Rossi et al., 2014).

Molecular Structure Analysis

The analysis of molecular structures is often conducted using spectroscopic methods, such as NMR (nuclear magnetic resonance) and X-ray crystallography, providing detailed insights into the compound's geometry, electronic structure, and conformational dynamics. Studies on similar compounds highlight the importance of understanding the impact of different substituents on the molecule's overall structure and stability.

Chemical Reactions and Properties

Carboxylic acids and their derivatives play a significant role in organic synthesis, acting as precursors for a wide range of reactions. The reactivity of the carboxylic acid group, in particular, is influenced by adjacent substituents, affecting its participation in condensation reactions, decarboxylation, and esterification processes. The synthesis and functionalization of pyrrole derivatives have been extensively studied for their applications in producing biologically active compounds (Skoryna et al., 2023).

Physical Properties Analysis

The physical properties of such organic compounds, including melting point, boiling point, solubility, and crystallinity, are crucial for their application and processing. These properties are significantly affected by the molecular structure, particularly the arrangement and types of functional groups present in the molecule.

Chemical Properties Analysis

Chemical properties, such as acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are key to understanding the behavior of organic compounds in different environments and reactions. The presence of a carboxylic acid group, for example, introduces acidic characteristics, which can influence the compound's reactivity and interactions with other molecules.

Scientific Research Applications

Synthesis and Derivative Formation

1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid and its derivatives are primarily involved in synthesis processes. For instance, benzyl 3,5-dimethyl-pyrrole-2-carboxylate, a closely related pyrrole, is valuable in porphyrin and dipyrromethene synthesis. It can be efficiently synthesized using microwave-accelerated methods, offering high yield and purity without the need for recrystallization (Regourd et al., 2006). Another study highlights the synthesis of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, a novel hydrazide-hydrazone of pyrrole, characterized by spectroscopy methods and quantum chemical calculations (Singh et al., 2013).

Material Science and Sensing Applications

Aryl-substituted pyrrole derivatives, such as 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid, have been studied for their unique fluorescence properties in solid state, making them potential candidates for temperature monitoring devices (Han et al., 2013).

Chemical Structure and Properties

Detailed structural analysis of various pyrrole derivatives, including X-ray diffraction and vibrational analysis, has been conducted to understand their molecular geometry and intermolecular interactions. This includes studies on ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate (Singh et al., 2014) and 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester (Silva et al., 2006).

Pharmaceutical Research

Research on 1H-1-pyrrolylcarboxamides, which can be synthesized from 2-[3-(ethoxycarbonyl)-2,5-dimethyl-1H-1-pyrrolyl]acetic acid, reveals potential pharmacological applications (Bijev et al., 2003). Another study involved the synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, investigating their analgesic and anti-inflammatory properties (Muchowski et al., 1985).

Safety And Hazards

The safety information for “1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

1-benzyl-2,5-dimethylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-8-13(14(16)17)11(2)15(10)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCBUHIBNNSACV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359067
Record name 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

CAS RN

3807-61-2
Record name 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Citations

For This Compound
1
Citations
W Mahy, M Patel, D Steadman… - Journal of medicinal …, 2020 - ACS Publications
The Wnt family of proteins are secreted signaling proteins that play key roles in regulating cellular functions. Recently, carboxylesterase Notum was shown to act as a negative regulator …
Number of citations: 14 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.